(R)-Chroman-4-amine hydrochloride

Bradykinin B1 receptor GPCR antagonist chronic pain

(R)-Chroman-4-amine hydrochloride (CAS 730980-59-3) is the hydrochloride salt of the (R)-enantiomer of chroman-4-amine, a chiral bicyclic amine comprising a benzene ring fused to a tetrahydropyran ring with an amino group at the 4-position in the (R)-configuration. It belongs to the chromane class of heterocyclic compounds and serves primarily as a key synthetic intermediate in medicinal chemistry, particularly for constructing bradykinin B1 receptor antagonists and inhibitors of apoptosis (IAP) protein antagonists.

Molecular Formula C9H12ClNO
Molecular Weight 185.651
CAS No. 730980-59-3
Cat. No. B565844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Chroman-4-amine hydrochloride
CAS730980-59-3
Synonyms(4R)​-3,​4-Dihydro-2H-1-benzopyran-4-amine Hydrochloride;  (4R)-3,4-Dihydro-2H-1-benzopyran-4-amine Hydrochloride
Molecular FormulaC9H12ClNO
Molecular Weight185.651
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1N.Cl
InChIInChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
InChIKeyBVMKYKMJUZEGBU-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Chroman-4-amine Hydrochloride (CAS 730980-59-3): Chiral Chroman-4-amine Building Block for Drug Discovery


(R)-Chroman-4-amine hydrochloride (CAS 730980-59-3) is the hydrochloride salt of the (R)-enantiomer of chroman-4-amine, a chiral bicyclic amine comprising a benzene ring fused to a tetrahydropyran ring with an amino group at the 4-position in the (R)-configuration [1]. It belongs to the chromane class of heterocyclic compounds and serves primarily as a key synthetic intermediate in medicinal chemistry, particularly for constructing bradykinin B1 receptor antagonists and inhibitors of apoptosis (IAP) protein antagonists [2]. The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base (CAS 210488-55-4), facilitating handling in multi-step synthetic sequences .

Why Racemic Chroman-4-amine or the (S)-Enantiomer Cannot Substitute for (R)-Chroman-4-amine Hydrochloride


The chroman-4-amine scaffold contains a single stereogenic center at the 4-position, and the absolute configuration at this center dictates biological target engagement. In diaminochroman carboxamide-based bradykinin B1 receptor antagonists, a clear preference for (R)-stereochemistry at the chroman amine chiral center was demonstrated, with the (R)-configured bicyclic amine being essential for potent binding and functional antagonism [1]. The racemic mixture (CAS 53981-38-7) would deliver only 50% of the active enantiomer, compromising potency and introducing an undefined pharmacological component. Similarly, (S)-chroman-4-amine (CAS 188198-38-1) or its hydrochloride salt (CAS 1035093-81-2) lacks the correct three-dimensional orientation required for productive interaction with B1 receptor binding pockets [1]. Furthermore, chromatographic separation of enantiomers post-synthesis introduces additional cost, yield loss, and analytical burden that procurement of the enantiopure (R)-hydrochloride salt avoids [2].

Quantitative Differentiation Evidence for (R)-Chroman-4-amine Hydrochloride (CAS 730980-59-3) vs. Closest Analogs


(R)-Stereochemistry Required for Sub-Nanomolar Bradykinin B1 Receptor Binding Affinity

In a comprehensive SAR study of diaminochroman carboxamide B1 receptor antagonists, the (R)-stereochemistry at the chroman 4-position was explicitly demonstrated to be essential for high-affinity binding. The lead compound 2 incorporating the (R)-chroman-4-amine-derived scaffold exhibited a human B1 receptor binding Ki of 0.7 ± 0.1 nM and functional IC50 of 3.4 ± 0.1 nM [1]. The authors explicitly noted a 'preference for (R)-stereochemistry at both the core amino acid side chain and at the chiral center on the bicyclic amine' [1]. In contrast, replacement of the (R)-configured chroman amine with an (S)-configured counterpart or an achiral amine at this position was not pursued due to the clear stereochemical requirement established in preceding studies [1]. The most optimized analog, compound 38, achieved a Ki of 0.4 ± 0.1 nM and IC50 of 0.8 ± 0.1 nM at the human B1 receptor when the (R)-chroman-4-amine stereochemistry was preserved [1].

Bradykinin B1 receptor GPCR antagonist chronic pain

Validated Asymmetric Synthesis Achieving Excellent Enantiomeric Excess for (R)-Chroman-4-amine

Voight et al. (2010) reported a general asymmetric synthesis of (R)-chroman-4-amine salts starting from substituted chroman-4-ones. The method employs a highly enantioselective Corey–Bakshi–Shibata (CBS) reduction using in situ-generated B–H catalyst to give (S)-chroman-4-ols, followed by azide inversion and reduction to yield crude (R)-chroman-4-amines, which are purified without chromatography by isolation as (R)-mandelic or D-tartaric acid salts with good yields and excellent enantiomeric excess (ee) [1]. Jia et al. (2016) achieved chroman-4-amines with up to 90% ee via catalytic asymmetric decarboxylative Mannich reaction, and demonstrated transformation into chiral chroman-4-amines without loss of enantioselectivity [2]. In contrast, racemic chroman-4-amine (CAS 53981-38-7) has an ee of 0% by definition and offers no stereochemical enrichment.

asymmetric synthesis CBS reduction enantiomeric excess

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Handling vs. Free Base

(R)-Chroman-4-amine hydrochloride (CAS 730980-59-3, MW 185.65) is supplied as a solid with a purity specification of ≥97% . The hydrochloride salt form offers defined stoichiometry (1:1 amine:HCl), which is critical for accurate reagent calculation in multi-step syntheses. In contrast, the free base (R)-chroman-4-amine (CAS 210488-55-4, MW 149.19) is an oil or low-melting solid that is more susceptible to oxidation and atmospheric CO2 absorption, potentially leading to variable purity and handling difficulties . The hydrochloride salt enhances aqueous solubility, facilitating dissolution for aqueous workup or direct use in coupling reactions under Schotten–Baumann conditions .

salt formulation solubility solid-state stability

(R)-Chroman-4-amine as a Key Intermediate for Human Bradykinin B1 Receptor Antagonist Synthesis

Multiple independent research groups have identified chiral chroman-4-amines as key intermediates for human bradykinin B1 receptor antagonists. Jia et al. (2016) demonstrated that Mannich products could be 'readily transformed into chiral chroman-4-amines without loss of enantioselectivity, which is a key intermediate of the human Bradykinin B1 receptor antagonist' [1]. Biswas et al. (2007) at Amgen confirmed that the chiral chroman diamine framework incorporating (R)-stereochemistry was central to their B1 antagonist program, with compound 38 achieving in vivo efficacy in rabbit models of inflammatory pain and B1 agonist-challenged blood pressure modulation [2]. In contrast, the racemic chroman-4-amine (CAS 53981-38-7) has no documented role as a direct intermediate for any clinically relevant B1 antagonist series; it is primarily sold as a general research chemical for exploratory chemistry .

Bradykinin B1 receptor chiral intermediate lead optimization

(R)-Chroman-4-amine Hydrochloride in Inhibitor of Apoptosis (IAP) Protein Antagonist Synthesis

(R)-Chroman-4-amine hydrochloride has been specifically employed as a chiral building block for synthesizing inhibitors of apoptosis (IAP) protein antagonists bearing an octahydropyrrolopyrazine scaffold as a proline mimetic, as well as for preparing novel tricyclic IAP antagonist compounds [1]. The rigid chroman scaffold with defined (R)-stereochemistry serves as a conformationally constrained surrogate for proline residues in peptidomimetic IAP antagonists. In contrast, racemic chroman-4-amine or the (S)-enantiomer would introduce stereochemical mismatches in the proline mimetic pharmacophore, potentially abolishing IAP binding [1]. The hydrochloride salt form is particularly advantageous for the amide coupling steps typically employed in constructing these peptidomimetic antagonists .

IAP antagonist proline mimetic cancer therapeutics

High-Value Application Scenarios for (R)-Chroman-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Bradykinin B1 Receptor Antagonist Lead Optimization Programs

Medicinal chemistry teams developing nonpeptide bradykinin B1 receptor antagonists for chronic inflammatory and neuropathic pain should prioritize (R)-chroman-4-amine hydrochloride as the chiral amine building block. The (R)-stereochemistry at the chroman 4-position is essential for sub-nanomolar B1 receptor binding affinity, as demonstrated by compound 38 (hB1 Ki = 0.4 nM) in the Amgen diaminochroman carboxamide series [1]. The hydrochloride salt enables accurate stoichiometric control in amide coupling reactions with β-amino acid sulfonamide intermediates. Use of racemic chroman-4-amine would require chiral separation and reduce overall yield by at least 50%, while providing no guarantee of enantiopurity [1].

Inhibitor of Apoptosis (IAP) Protein Antagonist Synthesis with Proline Mimetic Scaffolds

Oncology drug discovery groups developing IAP antagonists (targeting XIAP, cIAP1/2) that incorporate rigid proline mimetics should select (R)-chroman-4-amine hydrochloride as the chiral amine component. The (R)-configured chroman-4-amine serves as a conformationally constrained proline surrogate in octahydropyrrolopyrazine-based IAP antagonists [1]. The defined stereochemistry and hydrochloride salt form facilitate direct incorporation into peptidomimetic scaffolds via standard amide coupling protocols. The opposite (S)-enantiomer would produce an incorrect spatial orientation incompatible with IAP BIR domain binding pockets [1].

Asymmetric Synthesis Methodology Development and Chiral Pool Expansion

Academic and industrial process chemistry groups developing new asymmetric synthetic methodologies for chiral amines can employ (R)-chroman-4-amine hydrochloride as a benchmark substrate or chiral building block. Validated synthetic routes achieving ≥90% ee via both CBS reduction/azide inversion and Cu-catalyzed asymmetric Mannich reaction provide reference points for new method evaluation [1][2]. The hydrochloride salt's solid form and defined purity (≥97%) make it suitable as a starting material for derivatization libraries exploring chroman-based pharmacophores .

TNF-α Antagonism Exploratory Research and Inflammatory Disease Models

Investigators studying TNF-α-mediated inflammatory pathways may use (R)-chroman-4-amine hydrochloride as a starting point for synthesizing and evaluating chroman-based TNF-α antagonists. The compound has been reported to inhibit TNF-α production in cultured breast cancer cells, with activity mediated through TNF receptor interaction [1]. While quantitative IC50 data from peer-reviewed primary literature remain limited for the parent compound, the established (R)-stereochemistry and hydrochloride salt form provide a defined starting point for systematic SAR exploration, which racemic or (S)-configured alternatives cannot offer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Chroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.